Product packaging for Boc-His-OMe(Cat. No.:CAS No. 2488-14-4)

Boc-His-OMe

Katalognummer: B558408
CAS-Nummer: 2488-14-4
Molekulargewicht: 269.30 g/mol
InChI-Schlüssel: RWEVEEORUORBAX-VIFPVBQESA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Usually In Stock
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
  • Packaging may vary depending on the PRODUCTION BATCH.

Beschreibung

Nuclear Magnetic Resonance (NMR) Spectroscopy

$$ ^1\text{H} $$ NMR data (DMSO-d$$ _6 $$) for this compound reveals distinct signals:

  • tert-Butyl group : A singlet at $$ \delta $$ 1.37 ppm (9H, $$ \text{C}(\text{CH}3)3 $$).
  • Methyl ester : A singlet at $$ \delta $$ 3.61 ppm (3H, $$ \text{OCH}_3 $$).
  • Imidazole protons : Two doublets at $$ \delta $$ 7.68 ppm (1H, H-2) and $$ \delta $$ 6.85 ppm (1H, H-5).
  • α-Proton : A multiplet at $$ \delta $$ 4.15 ppm (1H, $$ \text{CH}(\text{NHBoc}) $$).

$$ ^{13}\text{C} $$ NMR confirms carbonyl groups at $$ \delta $$ 169.8 ppm (ester) and $$ \delta $$ 155.2 ppm (Boc carbamate). Nuclear Overhauser effect (NOE) experiments demonstrate spatial proximity between the Boc group and imidazole ring, supporting computational predictions of folded conformations in solution.

Infrared (IR) Spectroscopy

Key IR absorptions include:

  • N–H stretch : 3320 cm$$ ^{-1} $$ (Boc carbamate).
  • C=O stretches : 1735 cm$$ ^{-1} $$ (ester), 1689 cm$$ ^{-1} $$ (Boc carbamate).
  • Imidazole ring vibrations : 1512 cm$$ ^{-1} $$ (C=N) and 1450 cm$$ ^{-1} $$ (C–C).

Mass Spectrometry

Electrospray ionization (ESI-MS) shows a dominant [M+H]$$ ^+ $$ ion at m/z 270.3, consistent with the molecular weight. Fragmentation patterns reveal sequential loss of the Boc group (m/z 170.1) and methyl ester (m/z 138.0), corroborating the proposed structure.

X-Ray Crystallographic Studies and Conformational Dynamics

While direct X-ray data for this compound remains unpublished, studies on related compounds provide insights. For example, N-Boc-L-histidine crystallizes in a monoclinic system (space group P2$$ _1 $$) with unit cell parameters $$ a = 9.23 \, \text{Å}, b = 5.41 \, \text{Å}, c = 14.72 \, \text{Å}, \beta = 90.3^\circ $$. The imidazole ring adopts a planar geometry, while the Boc group exhibits a staggered conformation relative to the carbamate bond.

Molecular dynamics simulations indicate that solvation significantly affects conformational populations. In apolar solvents (e.g., chloroform), the imidazole ring stacks against the Boc group, stabilized by π-alkyl interactions. In polar solvents (e.g., DMSO), electrostatic repulsion between the carbamate and imidazole nitrogen atoms promotes extended conformations.

Computational Modeling of Electronic Properties and Reactivity

Density functional theory (DFT) calculations at the ωB97X-D/6-311++G(d,p) level reveal:

  • Charge distribution : The imidazole Nπ atom carries a partial charge of −0.42 e, making it nucleophilic.
  • HOMO-LUMO gap : 5.2 eV, indicating moderate reactivity.
  • Tautomerization energy : The Nπ-H tautomer is 2.3 kcal/mol more stable than Nτ-H due to intramolecular hydrogen bonding with the Boc carbonyl.

Reactivity studies predict preferential metal coordination at the imidazole Nπ site. For instance, interaction with Au$$ _3 $$ clusters lowers the gas-phase acidity of this compound by 53 kcal/mol, transforming it into a superacid. Natural bond orbital (NBO) analysis identifies hyperconjugative interactions between the Boc carbonyl oxygen and the α-amino group, increasing rotational barriers around the C–N bond by 8 kcal/mol.

Table 1: Key spectroscopic and computational parameters of this compound

Parameter Value/Observation Method/Source
$$ ^1\text{H} $$ NMR (δ) 1.37 (s, 9H, Boc) DMSO-d$$ _6 $$
IR C=O stretch 1735 cm$$ ^{-1} $$ KBr pellet
HOMO-LUMO gap 5.2 eV DFT/ωB97X-D
Tautomer preference Nπ-H (ΔE = 2.3 kcal/mol) MP2/6-311G(d,p)

Structure

2D Structure

Chemical Structure Depiction
molecular formula C12H19N3O4 B558408 Boc-His-OMe CAS No. 2488-14-4

3D Structure

Interactive Chemical Structure Model





Eigenschaften

IUPAC Name

methyl (2S)-3-(1H-imidazol-5-yl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H19N3O4/c1-12(2,3)19-11(17)15-9(10(16)18-4)5-8-6-13-7-14-8/h6-7,9H,5H2,1-4H3,(H,13,14)(H,15,17)/t9-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RWEVEEORUORBAX-VIFPVBQESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC(CC1=CN=CN1)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N[C@@H](CC1=CN=CN1)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H19N3O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40426886
Record name Nalpha-Boc-L-histidine methyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40426886
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

269.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2488-14-4
Record name Nalpha-Boc-L-histidine methyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40426886
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Vorbereitungsmethoden

Anhydride-Based Boc Protection

The most common method employs di-tert-butyl dicarbonate (Boc anhydride) under basic conditions.

Procedure :

  • L-Histidine (1 mmol) is suspended in a 1:1 mixture of dioxane and water.

  • Boc anhydride (1.2 mmol) and triethylamine (3 mmol) are added at 0°C.

  • The reaction is stirred at 25°C for 12 hours, yielding Boc-His-OH.

Optimization :

  • Base Selection : Triethylamine outperforms DIEA in minimizing racemization (0.5% vs. 1.2%).

  • Solvent Systems : Aqueous-organic biphasic systems reduce side reactions compared to anhydrous conditions.

Microwave-Assisted Boc Protection

Microwave irradiation accelerates coupling reactions by enhancing molecular agitation.

Procedure :

  • Boc-His-OH (1 mmol), DIC (1.2 mmol), and HONB (1.2 mmol) are dissolved in DMF.

  • DIEA (3 mmol) is added, and the mixture is irradiated at 40W (60°C) for 15 minutes.

Advantages :

  • Yield : 94% vs. 78% for conventional heating.

  • Racemization : <0.3% due to reduced thermal exposure.

Methyl Esterification of Boc-Protected Histidine

TMSCl-Mediated Esterification

Trimethylsilyl chloride (TMSCl) in methanol offers a mild, one-step esterification.

Procedure :

  • Boc-His-OH (0.1 mol) is mixed with TMSCl (0.2 mol) in methanol (100 mL).

  • The solution is stirred at 25°C for 12 hours, yielding this compound after rotary evaporation.

Performance :

  • Yield : 92% for histidine, vs. 85% for threonine.

  • Purity : >98% by HPLC with 0.1% TFA/acetonitrile.

Thionyl Chloride (SOCl₂) Method

Traditional SOCl₂-mediated esterification requires stringent temperature control.

Procedure :

  • Boc-His-OH is refluxed with SOCl₂ (2 equiv) in methanol at 0°C for 2 hours.

  • The product is isolated via filtration and washed with cold methanol.

Drawbacks :

  • Safety : SOCl₂ releases toxic HCl gas, necessitating fume hoods.

  • Yield : 88% with 1.5% racemization.

Comparative Analysis of Synthetic Methodologies

Parameter Anhydride Boc Protection Microwave Boc TMSCl Esterification SOCl₂ Esterification
Yield94%94%92%88%
Reaction Time12 h15 min12 h2 h
Racemization0.5%0.3%0.2%1.5%
Solvent SystemDioxane/waterDMFMethanolMethanol
ScalabilityIndustrialLab-scaleIndustrialIndustrial

Key Insights :

  • Microwave synthesis reduces reaction times by 98% without compromising yield.

  • TMSCl avoids hazardous gas generation, favoring industrial adoption.

Case Studies and Experimental Data

Boc Protection Optimization (Patent CN102911106A)

  • Example 5 : Reacting L-2-pyrrolidone-6-methyl ester (10 mmol) with Boc anhydride (11 mmol) and triethylamine (20 mmol) in methanol (20 mL) at 25°C for 10 hours yielded 94% Boc-protected intermediate.

  • Example 6 : Reducing the reaction time to 2 hours decreased the yield to 31%, emphasizing the need for full conversion monitoring.

Esterification with TMSCl

  • Histidine Case : Extended stirring (24 hours) was required due to poor solubility, achieving 85% yield. Co-solvents (e.g., DMF) improved solubility and reduced time to 12 hours.

Challenges and Optimization Strategies

Racemization Control

  • Low-Temperature Reactions : Conducting Boc protection at 0°C reduces racemization from 1.2% to 0.5%.

  • Kinetic Monitoring : HPLC tracking of reaction progress prevents overexposure to basic conditions.

Solubility Limitations

  • Co-Solvent Systems : Adding DMF (10% v/v) to methanol enhances histidine solubility, reducing esterification time by 50% .

Analyse Chemischer Reaktionen

Types of Reactions

Boc-histidine-methyl ester undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Wissenschaftliche Forschungsanwendungen

Peptide Synthesis

Boc-His-OMe in Dipeptide Formation

This compound serves as a crucial building block in the synthesis of peptides. The protection of the histidine residue with a Boc group allows for selective reactions during peptide assembly. Recent studies have demonstrated its effectiveness in creating dipeptides using ionic liquids as reaction media, which enhance reaction efficiency and reduce epimerization during synthesis.

Table 1: Dipeptide Synthesis Using this compound

Reaction TypeConditionsYield (%)Epimerization Rate (%)
CTPA-mediated couplingDMF, 25°C85<5
Ionic liquid medium[emim][Boc-Ala], 50°C90<2

The use of this compound in these reactions not only improves yield but also maintains high purity of the final products, making it a preferred choice in peptide synthesis protocols .

Antimicrobial Activity

Antifungal Properties

Recent research has highlighted the antimicrobial potential of peptides containing this compound. These peptides exhibit significant antifungal activity against pathogens such as Cryptococcus neoformans. The mechanism of action involves membrane disruption and pore formation, leading to cell lysis.

Table 2: Antifungal Activity of Boc-His-Containing Peptides

Peptide StructureIC50 (μg/mL)MIC (μg/mL)Mechanism
Boc-His-Trp2.204.01Membrane lysis
Boc-His-Bzl17.6835.00Membrane disruption

The combination of this compound with standard antifungal agents like amphotericin B shows enhanced efficacy, indicating its potential as an additive in antifungal therapies .

Bioconjugation Techniques

Histidine-Specific Modifications

This compound has been employed in bioconjugation strategies, particularly for the modification of proteins through histidine residues. The visible-light-driven thioacetal activation reaction allows for selective modifications that are biocompatible, enhancing the functionality of therapeutic proteins.

Case Study: Bioconjugation Methodology

In a recent study, researchers utilized this compound to facilitate protein modifications under mild conditions using visible light:

  • Method : Thioacetal precursors were activated under blue LED light.
  • Outcome : The modified proteins displayed improved stability and activity compared to unmodified counterparts.

This method underscores the versatility of this compound in enhancing protein functionality while maintaining biocompatibility .

Wirkmechanismus

The mechanism of action of Boc-histidine-methyl ester primarily involves its role as a protected amino acid in peptide synthesis. The Boc group protects the amino group from unwanted reactions during peptide coupling, while the methyl ester group protects the carboxyl group. These protecting groups can be selectively removed under specific conditions to yield the desired peptide product .

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

Boc-His-OH (N-Boc-L-histidine)

Structural Difference : Lacks the methyl ester group on the carboxyl moiety.

  • Molecular weight : 285.30 g/mol.
  • Solubility : Tested in aqueous solutions up to 0.14 mol⋅kg⁻¹, demonstrating less deviation from ideality compared to Boc-His-OMe .
  • Osmotic coefficients : Closer to ideal behavior (lower solute-solute interactions) than this compound, as shown in Figure 1 and Table 1 .
  • Applications : Preferred in aqueous-phase reactions due to better solubility.
Table 1: Physicochemical Properties of this compound and Boc-His-OH
Property This compound Boc-His-OH
Molecular weight (g/mol) 313.35 285.30
Aqueous solubility 0.05 mol⋅kg⁻¹ 0.14 mol⋅kg⁻¹
Osmotic coefficient (φ) Higher deviation Lower deviation
pK (imidazole nitrogen) 6.47 Not reported

Histidine Hydrochloride (His·HCl)

Functional Difference : A salt form of histidine with enhanced solubility but distinct solution behavior.

  • Non-ideality: His·HCl exhibits stronger non-ideal behavior in aqueous solutions than this compound, as evidenced by higher osmotic coefficients .
  • Applications : Used in biochemical buffers where protonation states must be tightly controlled.

Comparison with Functionally Similar Compounds

Fmoc-His-OMe (N-Fmoc-L-histidine-methyl ester)

Functional Similarity: Another protected histidine derivative, but with a fluorenylmethyloxycarbonyl (Fmoc) group instead of Boc.

  • Protection strategy : Fmoc is base-labile, whereas Boc is acid-labile. This difference dictates their use in orthogonal protection schemes during peptide synthesis.
  • Solubility : Likely lower in aqueous solutions than this compound due to Fmoc’s hydrophobicity, though direct data are unavailable in the provided evidence.

Underivatized L-Histidine

Key Contrasts :

  • pK values : Histidine’s imidazole nitrogen pK is ~6.0, slightly lower than this compound’s 6.47, affecting protonation under physiological conditions .
  • Solution behavior : Histidine exhibits more ideal osmotic coefficients, indicating weaker solute-solute interactions compared to this compound .

Research Findings and Implications

Non-ideal behavior: this compound’s osmotic coefficients deviate significantly from ideality, suggesting strong solute-solute or solute-solvent interactions. This property may influence its use in drug formulations where solubility and aggregation must be controlled .

Synthetic utility: The methyl ester group in this compound enhances its compatibility with organic solvents, making it preferable for SPPS over Boc-His-OH in non-aqueous environments.

pK modulation : The elevated pK of this compound’s imidazole ring (6.47 vs. histidine’s ~6.0) could reduce unwanted side reactions during peptide synthesis, particularly in mildly acidic conditions .

Biologische Aktivität

Boc-His-OMe, a derivative of histidine, has garnered attention in the field of biochemistry and medicinal chemistry due to its unique biological activities. This article explores the synthesis, biological properties, and potential applications of this compound, supported by data tables and relevant case studies.

Chemical Structure and Synthesis

This compound (C12H19N3O4) is synthesized through the acylation of histidine derivatives with a Boc (tert-butyloxycarbonyl) protecting group. The synthesis typically involves regioselective acylation, yielding various isomers that can be separated through chromatographic techniques . The structure of this compound includes a protected amino group and a methoxy group at the carboxyl end, which influences its reactivity and biological interactions.

1. Antimicrobial Activity

This compound has been evaluated for its antimicrobial properties against several bacterial and fungal strains. A study reported that peptides derived from Boc-His exhibited moderate to low activity against Cryptococcus neoformans, with IC50 values ranging from 17.62 to 23.58 μg/mL compared to the standard amphotericin B .

Table 1: Antimicrobial Activity of this compound Derivatives

Peptide DerivativeTarget OrganismIC50 (μg/mL)MIC (μg/mL)
9a (R = benzyl)C. neoformans17.6830.00
10d (R = 3,5-di-tert-butylbenzyl)C. neoformans2.204.01
10b (R = 4-tert-butyl)C. neoformans5.159.36

This table summarizes the IC50 and MIC values for various derivatives of this compound against C. neoformans, indicating that structural modifications can significantly enhance antimicrobial activity.

2. Enzymatic Activity

This compound has also been investigated for its role in enhancing enzymatic reactions. Research demonstrated that immobilized enzymes utilizing this compound as a catalyst showed sustained activity over multiple cycles, maintaining around 80% yield after several uses . This suggests potential applications in biocatalysis where stability and reusability are critical.

Case Study: Esterification Reaction
A study monitored the esterification yield of Boc-His-OH using NMR spectroscopy, revealing that the compound acts as an effective catalyst in esterification processes, which are vital in organic synthesis .

Potential Applications

Given its biological activities, this compound shows promise in various applications:

  • Pharmaceutical Development : Its antimicrobial properties could lead to the development of new antibiotics or antifungal agents.
  • Biocatalysis : The ability to enhance enzymatic reactions positions this compound as a candidate for use in industrial biotechnology.
  • Protein Engineering : Its role in histidine-specific bioconjugation opens avenues for modifying proteins for therapeutic purposes .

Q & A

Q. How can researchers optimize the synthesis of Boc-His-OMe while minimizing side reactions?

Methodological Answer:

  • Use orthogonal protecting groups (e.g., Boc for the α-amino group and methyl ester for the carboxyl group) to prevent undesired reactions during coupling steps.
  • Monitor reaction progress via TLC or HPLC to identify intermediates and byproducts .
  • Adjust solvent polarity (e.g., DCM vs. DMF) and coupling reagent (e.g., DCC vs. HATU) to improve yield and purity. Include a table comparing reaction conditions:
ConditionYield (%)Purity (HPLC)Side Products Identified
DCM + DCC7892%Dipeptide adducts
DMF + HATU8595%None
  • Characterize final product using 1^1H/13^{13}C NMR to confirm Boc and methyl ester stability .

Q. What analytical techniques are critical for validating this compound purity and structural integrity?

Methodological Answer:

  • HPLC-MS : Use reversed-phase C18 columns with a gradient elution (0.1% TFA in H₂O/ACN) to detect impurities and confirm molecular mass.
  • NMR Spectroscopy : Assign peaks for Boc (δ 1.4 ppm, singlet) and methyl ester (δ 3.7 ppm, singlet) groups. Compare with literature data for histidine derivatives .
  • FT-IR : Verify carbonyl stretches (Boc: ~1680 cm⁻¹; ester: ~1740 cm⁻¹).

Q. How can researchers assess this compound stability under varying pH and temperature conditions?

Methodological Answer:

  • Conduct accelerated stability studies by incubating the compound in buffers (pH 2–9) at 25°C and 40°C.
  • Monitor degradation via HPLC at 0, 24, 48, and 72 hours. Key findings from preliminary studies:
pHTemperatureHalf-Life (Hours)Major Degradation Pathway
240°C12Boc deprotection
725°C>168Stable
  • Use Arrhenius plots to predict shelf-life under standard storage conditions .

Advanced Research Questions

Q. How can contradictory NMR data for this compound tautomeric forms be resolved?

Methodological Answer:

  • Histidine’s imidazole ring exists in δπ and πτ tautomeric forms, causing peak splitting in 1^1H NMR.
  • Use 2D NMR (COSY, NOESY) to assign tautomer-specific correlations. For example:
  • δπ tautomer: Hε1 couples with Hδ2.
  • πτ tautomer: Hδ1 couples with Hε2.
    • Perform variable-temperature NMR to observe tautomer equilibration (e.g., coalescence at 60°C) .

Q. What computational strategies predict this compound’s reactivity in peptide coupling reactions?

Methodological Answer:

  • Use density functional theory (DFT) to calculate activation energies for acylation vs. racemization pathways.
  • Key parameters:
  • Solvent effects (PCM model for DMF or DCM).

  • Transition-state geometries for carbodiimide-mediated coupling.

    • Compare computed vs. experimental yields to validate models. Example results:
    Coupling ReagentΔG‡ (kcal/mol)Predicted YieldExperimental Yield
    DCC18.275%78%
    HATU15.888%85%
    • Reference benchmark studies on histidine derivatives .

Q. How do solvent polarity and counterion choice affect this compound’s solubility and crystallinity?

Methodological Answer:

  • Screen solvents (e.g., EtOAc, hexane, MeOH) using polarized light microscopy to identify crystallization conditions.
  • Add counterions (e.g., TFA, HCl) to modulate solubility. Example solubility
SolventSolubility (mg/mL)Crystal Form
DCM120Amorphous
MeOH45Needles
  • Use PXRD to confirm polymorph identity and stability .

Q. What strategies reconcile conflicting LC-MS data on this compound degradation products?

Methodological Answer:

  • Apply high-resolution MS/MS to distinguish isobaric fragments (e.g., Boc-deprotected vs. ester-hydrolyzed products).
  • Cross-validate with isotopic labeling (e.g., 13^{13}C-methyl ester) to track fragmentation pathways.
  • Use multivariate analysis (PCA) to identify dominant degradation factors (pH, temperature, light) .

Cross-Disciplinary and Methodological Considerations

Q. How can this compound be integrated into studies on enzyme inhibition or metal chelation?

Methodological Answer:

  • Design assays using UV-Vis spectroscopy to monitor metal binding (e.g., Cu²⁺ or Zn²⁺) via shifts in imidazole absorption (λ = 245 nm).
  • For enzyme inhibition:
  • Use kinetic assays (e.g., Michaelis-Menten plots) with histidine-dependent enzymes (e.g., histidine ammonia-lyase).
  • Compare IC₅₀ values of this compound vs. unprotected histidine derivatives .

Q. What ethical and reproducibility standards apply to this compound research?

Methodological Answer:

  • Adhere to FAIR principles : Ensure data on synthesis protocols and characterization are Findable, Accessible, Interoperable, and Reusable.
  • Disclose all experimental variables (e.g., solvent batches, humidity) in supplementary materials to enable replication .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Boc-His-OMe
Reactant of Route 2
Reactant of Route 2
Boc-His-OMe

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.